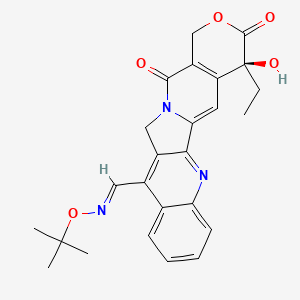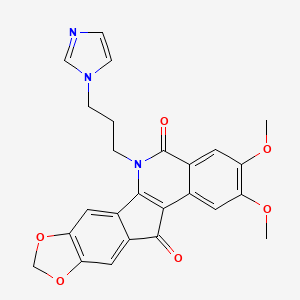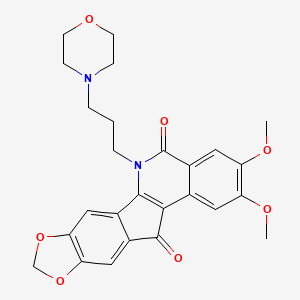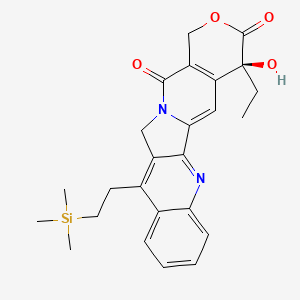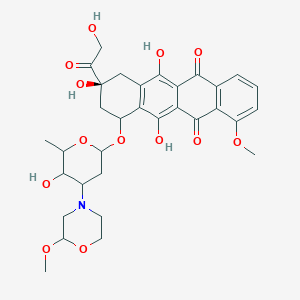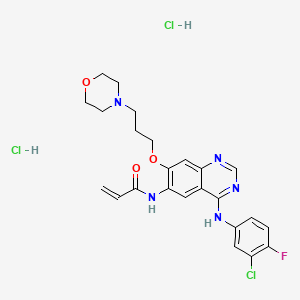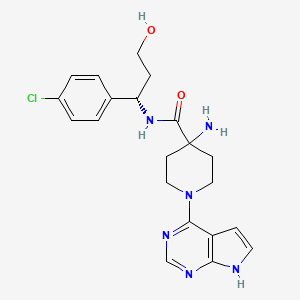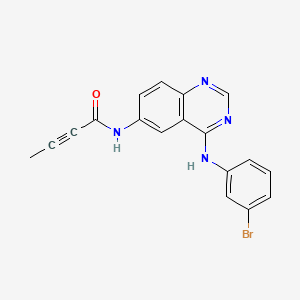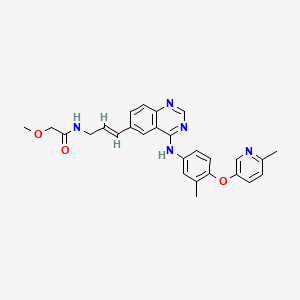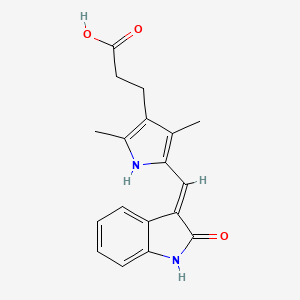
奥拉替尼
描述
科学研究应用
奥拉替尼的潜在应用已在科学研究中得到广泛研究,尤其是在化学、生物学、医学和工业领域。 在化学方面,它是一个宝贵的工具,用于研究激酶抑制和信号转导途径。 在生物学和医学方面,奥拉替尼因其抑制肿瘤生长和血管生成的潜力而被用于治疗各种癌症的研究 . 此外,奥拉替尼的独特特性使其成为药物开发和治疗干预进一步研究的候选药物 .
作用机制
奥拉替尼通过抑制参与肿瘤生长和血管生成的多种激酶来发挥其作用。 具体来说,它靶向成纤维细胞生长因子受体 (FGFR)、血小板衍生生长因子受体 (PDGFR) 和血管内皮生长因子受体 2 (VEGFR2) . 通过阻断这些通路,奥拉替尼会破坏促进肿瘤增殖和血管形成的信号传导过程,最终抑制肿瘤生长 .
生化分析
Biochemical Properties
Orantinib is a multi-targeted receptor tyrosine kinase inhibitor . It has been found to inhibit the activity of Flt-1, PDGFRβ, and FGFR1 . The inhibition of these enzymes disrupts the signaling pathways they are involved in, thereby affecting the biochemical reactions within the cell .
Cellular Effects
Orantinib has been shown to have significant effects on various types of cells. For instance, it has been found to inhibit the proliferation of certain cancer cells . In a study involving a patient-derived cell line of alveolar soft-part sarcoma, orantinib exhibited a remarkable proliferation-inhibitory effect . Moreover, orantinib has been shown to suppress Aurora kinase activity and cell cycle progression .
Molecular Mechanism
The molecular mechanism of action of Orantinib involves its binding to and inhibition of certain tyrosine kinases . By inhibiting these enzymes, Orantinib disrupts the signaling pathways they are involved in, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In a phase III trial of Orantinib in combination with transcatheter arterial chemoembolization (TACE), it was found that Orantinib did not prolong overall survival over placebo . The time to progression was significantly improved in the Orantinib arm . This suggests that the effects of Orantinib can change over time in a laboratory setting.
Metabolic Pathways
Orantinib is primarily metabolized by the CYP3A4 isoform of CYP450 . The metabolites of Orantinib are developed through either primary metabolic pathway or multiple metabolic pathways in the liver microsomes and hepatocytes .
准备方法
合成路线和反应条件: 奥拉替尼的合成涉及多个步骤,从市售的起始原料开始具体反应条件,如温度、溶剂和催化剂,经过优化以确保最终产品的高收率和纯度 .
工业生产方法: 奥拉替尼的工业生产很可能涉及扩大实验室合成工艺,同时需要考虑成本效益、安全性和环境影响。 这可能包括使用连续流动反应器、先进的纯化技术和严格的质量控制措施,以确保一致性和符合监管标准 .
化学反应分析
反应类型: 奥拉替尼会发生各种化学反应,包括氧化、还原和取代反应。 这些反应对于改变化合物的结构和增强其药理特性至关重要 .
常用试剂和条件: 奥拉替尼合成和修饰中常用的试剂包括氧化剂(例如,过氧化氢)、还原剂(例如,硼氢化钠)和各种催化剂(例如,钯碳)。 反应条件,如温度、压力和溶剂选择,经过仔细控制以实现预期的结果 .
主要形成产物: 这些反应形成的主要产物包括奥拉替尼的各种衍生物,每种衍生物都具有独特的药理特性。 这些衍生物正在研究其潜在的治疗效果,并针对临床使用进行优化 .
相似化合物的比较
奥拉替尼与其他多激酶抑制剂,如索拉非尼、舒尼替尼和帕唑帕尼进行比较。 虽然所有这些化合物都通过靶向多种激酶而具有共同的作用机制,但奥拉替尼在靶点的具体组合及其潜在的治疗应用方面是独一无二的 . 类似化合物包括:
- 索拉非尼
- 舒尼替尼
- 帕唑帕尼
属性
IUPAC Name |
3-[2,4-dimethyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-10-12(7-8-17(21)22)11(2)19-16(10)9-14-13-5-3-4-6-15(13)20-18(14)23/h3-6,9,19H,7-8H2,1-2H3,(H,20,23)(H,21,22)/b14-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFDRBXTEDBWCZ-ZROIWOOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1CCC(=O)O)C)/C=C\2/C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017164 | |
| Record name | 3-{2,4-Dimethyl-5-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210644-62-5, 252916-29-3 | |
| Record name | SU6668 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210644625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Orantinib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252916293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Orantinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12072 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-{2,4-Dimethyl-5-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ORANTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RL37ZZ665 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


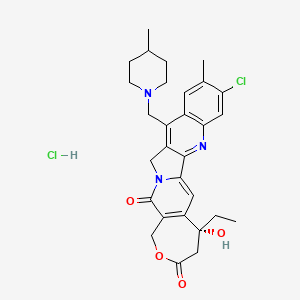
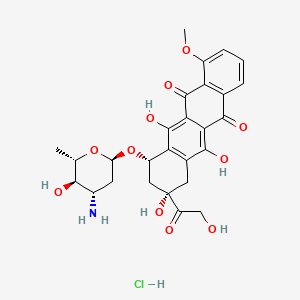
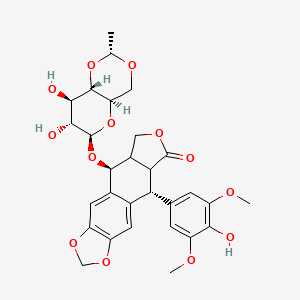
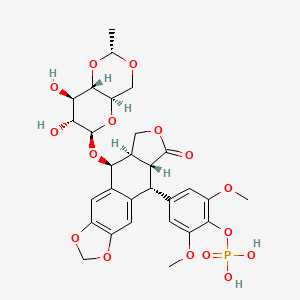
![16,17-dimethoxy-21-[2-(methylamino)ethyl]-5,7-dioxa-11,21-diazapentacyclo[11.8.0.02,10.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaen-20-one](/img/structure/B1684457.png)
